molecular formula C8H15NO B8736690 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol

3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol

Cat. No.: B8736690
M. Wt: 141.21 g/mol
InChI Key: MJPOYKYQLQCGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-azabicyclo[310]hexan-3-yl)propan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclopropanation of alkenes with nitrogen-containing reagents. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones can be employed to yield 3-azabicyclo[3.1.0]hexane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic core or the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is not fully understood, but it is believed to interact with various molecular targets. For instance, derivatives of this compound have been shown to inhibit glycine transporter-1 (GlyT1), which is involved in neurotransmission . This inhibition can affect the levels of glycine in the synaptic cleft, thereby modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is unique due to its specific functional groups and the presence of a hydroxyl group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol

InChI

InChI=1S/C8H15NO/c10-3-1-2-9-5-7-4-8(7)6-9/h7-8,10H,1-6H2

InChI Key

MJPOYKYQLQCGQG-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of sodium dihydro-bis(2-methoxyethoxy)aluminate in toluene (70% in mass, 2.43 mL, 4.5 eq.) was added 3-(3-hydroxy-propyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (example 5, step 1, 320 mg, 1.0 eq.) in diethyl ether (5 mL). The mixture was stirred 40 min at 0° C. and 4 h at reflux. Water was carefully added to and the white mixture was filtered on a dicalite pad. The filtrate was extracted with diethyl ether and the combined organic layers were dried over sodium sulfate, filtered and evaporated in vacuo, yielding 220 mg (78%) of the desired product as a purple liquid which was used without additional purification. MS (m/e): 143.1 (MH+, 100%).
[Compound]
Name
sodium dihydro-bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

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